molecular formula C10H6F6O3 B12849960 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde

Cat. No.: B12849960
M. Wt: 288.14 g/mol
InChI Key: UAOCUMSQLIEWLJ-UHFFFAOYSA-N
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Description

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde is a chemical compound with the molecular formula C10H5F6O3. It is characterized by the presence of trifluoromethoxy and trifluoroethoxy groups attached to a benzaldehyde core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties.

Preparation Methods

The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the etherification process, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoroethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar compounds to 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde include:

The uniqueness of this compound lies in its aldehyde functionality, which allows it to participate in a broader range of chemical reactions compared to its analogs.

Properties

Molecular Formula

C10H6F6O3

Molecular Weight

288.14 g/mol

IUPAC Name

4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde

InChI

InChI=1S/C10H6F6O3/c11-8(19-10(14,15)16)9(12,13)18-7-3-1-6(5-17)2-4-7/h1-5,8H

InChI Key

UAOCUMSQLIEWLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC(C(OC(F)(F)F)F)(F)F

Origin of Product

United States

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